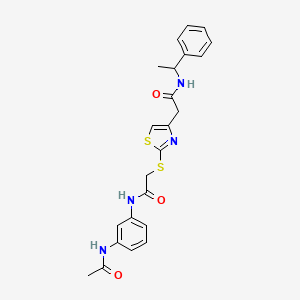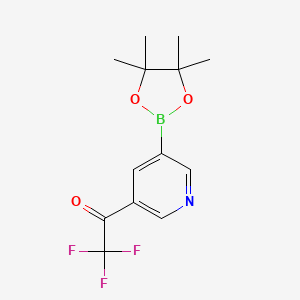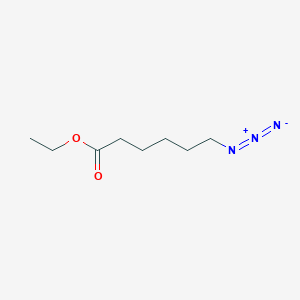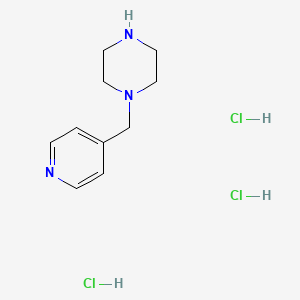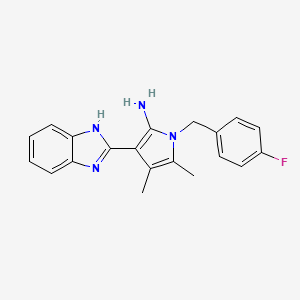![molecular formula C15H10BrNO B2469645 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole CAS No. 338415-79-5](/img/structure/B2469645.png)
2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole” is a chemical compound with the empirical formula C13H13BBrNO4 . It is related to boronic acids and derivatives .
Synthesis Analysis
The synthesis of this compound could be achieved by the reaction of 3-bromocinnamaldehyde with 2-aminophenol . Samarium triflate could be used as a catalyst . Another possible method could be a Wittig reaction between 3-Bromobenzaldehyde and 2-(chloromethyl)-1,3-benzoxazole .Molecular Structure Analysis
The molecular weight of this compound is 337.96 . The SMILES string representation is CN1CC(=O)OB(OC(=O)C1)\C=C\c2cccc(Br)c2 .Chemical Reactions Analysis
The retrosynthesis of this compound starts at the benzoxazole moiety . The reaction could proceed differently if the benzoxazole is reacted without the halogen .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 184-189 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Antimicrobial and Photosynthesis-Inhibiting Applications
- Antimycobacterial Activity: A series of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles, including variants similar to 2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole, demonstrated significant activity against mycobacterial strains such as M. tuberculosis, M. kansasii, and M. avium. Some compounds showed higher activity against these strains than the standard drug isoniazid (Imramovský et al., 2014).
- Photosynthesis-Inhibiting Activity: These compounds also inhibited photosynthetic electron transport in spinach chloroplasts, indicating potential applications in studying photosynthesis mechanisms (Imramovský et al., 2014).
Anti-Inflammatory Applications
- COX-2 Inhibition: 2-(2-Arylphenyl)benzoxazole derivatives, closely related to the compound , have been identified as selective ligands for the enzyme cyclooxygenase-2 (COX-2), demonstrating potential anti-inflammatory applications (Seth et al., 2014).
Structural and Pharmacological Studies
- Structural Analysis: The structural characteristics of benzoxazole derivatives, including their crystal structures and Hirshfeld surface analysis, have been extensively studied. These investigations provide insights into the molecular configurations and interactions of these compounds (Sivakumar et al., 2018).
Optical and Electronic Applications
- Electroluminescence in OLEDs: Benzoxazole derivatives have been utilized in the development of organic light-emitting diodes (OLEDs), particularly for their green-emitting properties. Their stability and efficiency in light emission make them suitable for electronic applications (Son et al., 2005).
Antifungal Activity
- Anti-Candida Action: Benzoxazole derivatives have demonstrated significant activity against Candida strains, offering potential applications in antifungal treatments. Their action mechanism includes disrupting membrane transport and affecting mitochondrial respiration (Staniszewska et al., 2021).
Anti-Cancer Research
- DNA Topoisomerase Inhibition: Benzoxazole derivatives have shown inhibitory activity against DNA topoisomerases I and II, suggesting potential applications in cancer research and therapy (Oksuzoglu et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15/h1-10H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZKZDWHOTRHV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469563.png)
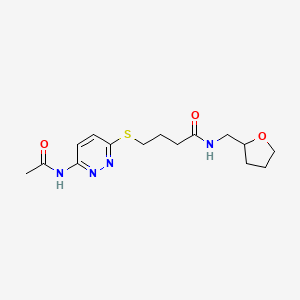
![N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2469565.png)
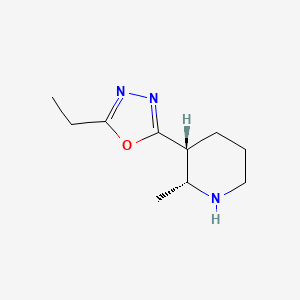
![N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2469570.png)
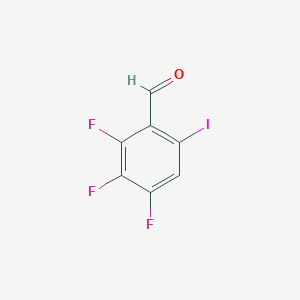
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide](/img/structure/B2469572.png)
![N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2469576.png)
![1-(4-Tert-butylphenyl)sulfonyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2469577.png)
